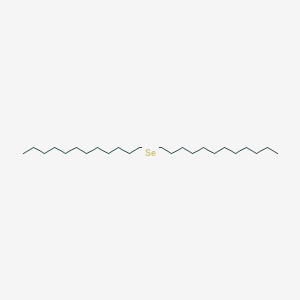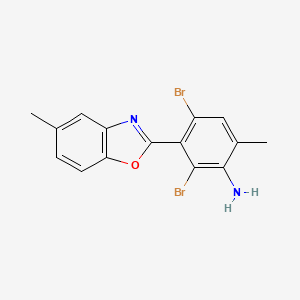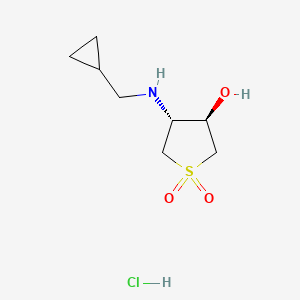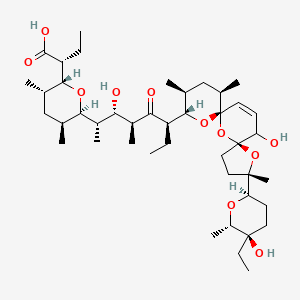
Narasin from Streptomyces auriofaciens
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Narasin is a polyether antibiotic produced by the bacterium Streptomyces auriofaciens. It is known for its potent antibacterial and antifungal properties, particularly against Gram-positive bacteria and certain fungi. Narasin is widely used in the livestock industry as a feed additive to control coccidial infections in poultry and to promote growth in swine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Narasin is typically isolated from the fermentation broth of Streptomyces auriofaciens. The process involves several steps, including organic solvent extraction and silica gel chromatography. The crude narasin is dissolved in benzene and applied to a silica gel column. Elution with benzene-ethyl acetate mixtures yields narasin and its derivatives .
Industrial Production Methods: Industrial production of narasin involves large-scale fermentation of Streptomyces auriofaciens. The fermentation broth is filtered, and the mycelial solids are extracted with methanol. The extract is then concentrated and subjected to further purification steps, including pH adjustment and extraction with ethyl acetate .
Analyse Des Réactions Chimiques
Types of Reactions: Narasin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure to enhance its efficacy or to produce derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize narasin.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce narasin.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include narasin methyl ester and narasin B, which have distinct physical and chemical properties .
Applications De Recherche Scientifique
Narasin has a wide range of scientific research applications:
Chemistry: Narasin is used as a model compound to study ionophoric properties and ion transport mechanisms.
Biology: It is employed in studies involving sodium-calcium ion exchange and its effects on cellular processes.
Medicine: Narasin is investigated for its potential use in treating infections caused by Gram-positive bacteria and certain fungi.
Industry: It is widely used as a feed additive in the livestock industry to control coccidial infections and promote growth in poultry and swine
Mécanisme D'action
Narasin functions by disrupting the ion channels in the cell membranes of susceptible microorganisms. This disruption affects the ion balance and energy metabolism of the bacteria, leading to their inhibition and death. Specifically, narasin binds to sodium, potassium, and hydrogen ions, facilitating their transfer across the bacterial cell membrane. This results in an increase in hydrogen ion concentration inside the cell, activating the ATPase pump to expel excess hydrogen ions. The cell is depleted of its energy resources, reducing its fermentative functions and cell division .
Comparaison Avec Des Composés Similaires
Narasin is closely related to other polyether antibiotics such as salinomycin, monensin, and lasalocid. These compounds share similar ionophoric properties and mechanisms of action but differ in their specific ion selectivity and potency. For example:
Salinomycin: Similar to narasin but produced by a different species and has a slightly different structure.
Monensin: Another polyether antibiotic with a broader spectrum of activity against Gram-positive bacteria.
Lasalocid: Known for its effectiveness against coccidial infections in poultry and its use as a growth promoter in livestock
Narasin’s unique structure and ionophoric properties make it a valuable compound in both scientific research and industrial applications.
Propriétés
Formule moléculaire |
C43H72O11 |
|---|---|
Poids moléculaire |
765.0 g/mol |
Nom IUPAC |
(2R)-2-[(2R,3S,5S,6R)-6-[(2S,3S,4S,6R)-6-[(3S,5S,7R,9S,10S,12R)-3-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]butanoic acid |
InChI |
InChI=1S/C43H72O11/c1-12-30(35(46)27(8)34(45)28(9)36-23(4)21-24(5)37(51-36)31(13-2)39(47)48)38-25(6)22-26(7)42(52-38)18-15-32(44)43(54-42)20-19-40(11,53-43)33-16-17-41(49,14-3)29(10)50-33/h15,18,23-34,36-38,44-45,49H,12-14,16-17,19-22H2,1-11H3,(H,47,48)/t23-,24-,25-,26+,27-,28-,29-,30-,31+,32?,33+,34+,36+,37+,38-,40-,41+,42-,43-/m0/s1 |
Clé InChI |
VHKXXVVRRDYCIK-CEUFFSKQSA-N |
SMILES isomérique |
CC[C@H]([C@H]1[C@H](C[C@@H]([C@@H](O1)[C@@H](C)[C@@H]([C@H](C)C(=O)[C@H](CC)[C@@H]2[C@H](C[C@H]([C@]3(O2)C=CC([C@@]4(O3)CC[C@@](O4)(C)[C@H]5CC[C@@]([C@@H](O5)C)(CC)O)O)C)C)O)C)C)C(=O)O |
SMILES canonique |
CCC(C1C(CC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


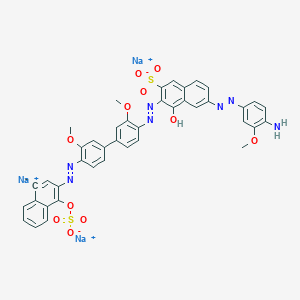
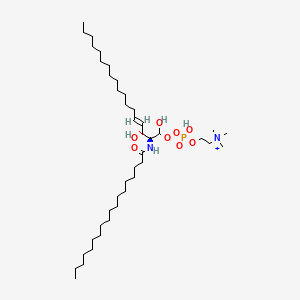

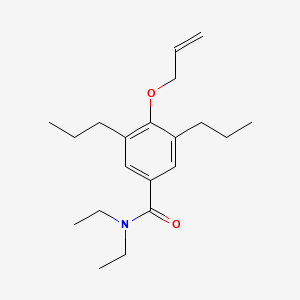
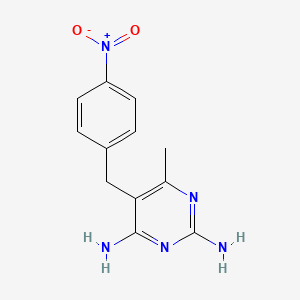

![4-Chloro-2-(methylsulfonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-E][1,4]diazepin-5-one](/img/structure/B13798611.png)
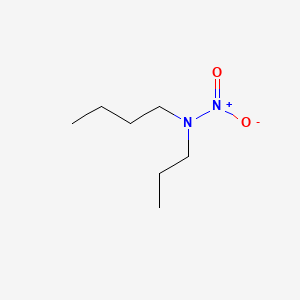
![[(4aS,4bR,6R,6aS,7R,10aS,10bR,12aS)-8-acetyl-7-formyl-1,1,4a,6a,10b-pentamethyl-2,3,4,4b,5,6,7,10,10a,11,12,12a-dodecahydrochrysen-6-yl] 3-hydroxybutanoate](/img/structure/B13798623.png)
![1-[4-[3-(4-Fluorophenyl)-[1,2]thiazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]butan-1-one](/img/structure/B13798635.png)
